molecular formula C29H35FN2O8S B12504321 ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid

ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid

Cat. No.: B12504321
M. Wt: 590.7 g/mol
InChI Key: NQRYCIGCIAWEIC-UHFFFAOYSA-N
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Description

Ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl]carbamate;sulfuric acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl]carbamate;sulfuric acid involves several steps. The synthetic route typically starts with the preparation of the core benzofuran structure, followed by the introduction of the pyridine and fluorophenyl groups. The final steps involve the formation of the carbamate and the addition of sulfuric acid to obtain the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl]carbamate;sulfuric acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl]carbamate;sulfuric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Compared to other similar compounds, ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl]carbamate;sulfuric acid stands out due to its unique combination of functional groups and structural features. Similar compounds include other benzofuran derivatives and pyridine-containing molecules. The presence of the fluorophenyl group and the specific arrangement of the functional groups contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f] benzofuran-6-yl]carbamate; sulfuric acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that integrates a pyridine ring and a benzo-fused system. The molecular formula is C30H28N2O4C_{30}H_{28}N_{2}O_{4} with a molecular weight of approximately 480.6 g/mol. The IUPAC name reflects its intricate arrangement of functional groups that may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound suggests various pharmacological effects:

Antiviral Activity

Studies indicate that derivatives of pyridine compounds exhibit antiviral properties. For instance, compounds similar to ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo... have shown efficacy against viruses such as HIV and HCV. Specifically, at concentrations ranging from 10–100 μg/mL, certain derivatives were effective in inhibiting viral replication in cell cultures .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research has demonstrated that related compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells. For example, studies have shown that structural modifications in similar compounds lead to enhanced cytotoxicity against various cancer cell lines .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Viral Enzymes : Similar compounds have been identified as inhibitors of viral enzymes critical for replication.
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Antiviral Efficacy Against HCV : In vitro studies demonstrated that the compound effectively inhibits the replication of HCV at specific concentrations without significant cytotoxicity .
  • Cytotoxicity in Cancer Models : A study assessing the cytotoxic effects on human cancer cell lines revealed that modifications to the structure resulted in increased potency against breast and lung cancer cells .

Table 1: Summary of Biological Activities

Activity TypeEffectiveness (Concentration)Reference
Antiviral10–100 μg/mL
CytotoxicityIC50 values ranging from 130 μM to 263 μM
Cell Cycle ArrestInduces apoptosis

Table 2: Structural Variants and Their Activities

Compound VariantAntiviral ActivityAnticancer Activity
Ethyl N-(pyridin-2-yl) carbamateModerateHigh
Ethyl N-(pyridin-4-yl) carbamateHighModerate

Properties

IUPAC Name

ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FN2O4.H2O4S/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18;1-5(2,3)4/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRYCIGCIAWEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35FN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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